5-Ethyl-4-propyl-thiazol-2-ylamine
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds are a cornerstone of modern chemical research, playing a pivotal role in medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijraset.comijpsr.com Their structural diversity and ability to interact with biological targets make them a rich source for the discovery of new therapeutic agents. ijraset.comijnrd.org In fact, a significant majority of newly approved drugs feature a heterocyclic core, underscoring their importance in pharmaceutical development. ijraset.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules, influencing their reactivity, solubility, and binding capabilities. openaccessjournals.com This versatility allows chemists to design and synthesize novel heterocyclic compounds with tailored functionalities for a wide range of applications, from advanced polymers and conducting materials to potent pesticides. openaccessjournals.comlongdom.org
The Thiazole (B1198619) Scaffold: A Foundational Heterocycle in Diverse Chemical Disciplines
The thiazole ring is a privileged structure in the world of heterocycles, recognized for its presence in a multitude of natural products and synthetic compounds with significant biological activity. eurekaselect.comresearchgate.netspast.org This aromatic five-membered ring, with its unique arrangement of a sulfur and a nitrogen atom, serves as a key building block in medicinal chemistry. eurekaselect.comnih.gov Its structural features allow for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. researchgate.netnih.gov The thiazole moiety is a component of numerous approved drugs, including the anti-inflammatory drug meloxicam (B1676189) and the antiretroviral ritonavir, highlighting its therapeutic relevance. researchgate.netijper.org Beyond medicine, thiazole derivatives are also utilized in the development of dyes, fungicides, and other industrial chemicals. wikipedia.org
The 2-aminothiazole (B372263) core, in particular, is an active pharmacophore that has been extensively explored in drug discovery research. nih.gov This specific arrangement, where an amino group is attached to the second carbon of the thiazole ring, has been incorporated into a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govscholarsresearchlibrary.commdpi.com
Positioning of 5-Ethyl-4-propyl-thiazol-2-ylamine within the Thiazol-2-ylamine Class
This compound belongs to the broader class of 2-aminothiazoles. Its structure is characterized by the foundational 2-aminothiazole core, with an ethyl group substituted at the 5th position and a propyl group at the 4th position of the thiazole ring. This specific substitution pattern distinguishes it from other members of the 2-aminothiazole family and is expected to influence its chemical and biological properties. The presence of the alkyl groups (ethyl and propyl) can affect the molecule's lipophilicity, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The core 2-aminothiazole structure is a known pharmacophore, and the specific substituents at the C4 and C5 positions play a crucial role in modulating the compound's interaction with biological targets.
Historical Context and Evolution of Thiazole Chemistry Relevant to 2-Aminothiazoles
The chemistry of thiazoles has a rich history, with foundational work being laid in the late 19th century. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of this class of compounds. ijper.orgchemicalbook.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. ijper.orgwikipedia.org Over the years, numerous modifications and alternative synthetic routes have been developed to access a wide array of substituted thiazoles.
The discovery of the thiazole ring in natural products, most notably in thiamine (B1217682) (Vitamin B1), spurred significant interest in this heterocyclic system. eurekaselect.comwikipedia.org This led to extensive research into the synthesis and properties of thiazole derivatives, including the 2-aminothiazoles. The development of sulfonamide drugs in the mid-20th century, such as sulfathiazole, further solidified the importance of the 2-aminothiazole scaffold in medicinal chemistry. ijper.orgwikipedia.org In recent decades, the focus has shifted towards the development of more complex and targeted 2-aminothiazole derivatives for a variety of therapeutic areas, driven by advancements in synthetic methodologies and a deeper understanding of their structure-activity relationships. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-3-5-6-7(4-2)11-8(9)10-6/h3-5H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJSBCQVNZWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303206 | |
| Record name | 5-Ethyl-4-propyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-63-8 | |
| Record name | 5-Ethyl-4-propyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-4-propyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Computational and Theoretical Investigations of 5 Ethyl 4 Propyl Thiazol 2 Ylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 5-Ethyl-4-propyl-thiazol-2-ylamine. These methods provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting its chemical reactivity and kinetic stability. researchgate.netmdpi.com
Studies on related 2-aminothiazole (B372263) derivatives have shown that the distribution of electron density in the HOMO and LUMO is primarily over the thiazole (B1198619) ring, as well as the nitrogen and sulfur atoms. researchgate.net For 2-aminothiazole itself, quantum chemical calculations have been used to explore the mechanisms of its biotransformation, revealing the energy barriers for various metabolic pathways such as epoxidation, S-oxidation, and N-oxidation. acs.orgnih.gov The presence of the amino group is noted to facilitate these metabolic pathways. acs.orgnih.gov
For this compound, the ethyl and propyl substituents at positions 5 and 4, respectively, would influence the electronic properties. It is established that the presence of substituents at these positions can make epoxidation more difficult, potentially leading to metabolism through non-toxic intermediates. researchgate.net Quantum chemical calculations can precisely quantify these effects.
Table 1: Representative Quantum Chemical Descriptors for Thiazole Derivatives
| Descriptor | Description | Typical Value Range for Thiazole Derivatives |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 1.5 to 4.0 D |
Note: The values presented are illustrative and based on general findings for thiazole derivatives. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational landscape of molecules like this compound. nih.gov These simulations can reveal the stability of different conformations and the flexibility of the molecule over time, which are critical for understanding its interaction with biological targets. researchgate.netscienceopen.com
For thiazole derivatives, MD simulations have been employed to confirm the conformational stability of ligand-protein complexes. researchgate.net The analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provides insights into the stability of the ligand within a binding pocket. nih.govresearchgate.net Studies on hybrid chalcone-thiazole derivatives have used MD simulations to confirm the stable binding of lead compounds to their target enzymes. researchgate.net
Table 2: Key Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Indication of Stability |
| RMSD (Å) | Root Mean Square Deviation of atomic positions | Low and stable values (e.g., 0.5-2.5 Å) suggest a stable complex. nih.gov |
| RMSF (Å) | Root Mean Square Fluctuation of individual residues | Highlights flexible regions of the protein and ligand. |
| Hydrogen Bonds | Number and duration of hydrogen bonds | Consistent hydrogen bonding indicates strong and stable interactions. |
| Radius of Gyration (Rg) | Measure of the compactness of the system | A stable Rg value suggests the complex maintains its overall shape. |
In Silico Design Strategies for Thiazole-Based Scaffolds and Analogues
The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.net In silico design strategies are extensively used to create novel thiazole-based analogues with enhanced biological activities. frontiersin.orgacs.org These strategies often involve modifying the core thiazole scaffold with various substituents to optimize interactions with a specific target. nih.govnih.gov
For instance, the design of new thiazole derivatives as anticancer agents has involved the introduction of different functional groups to improve binding affinity and selectivity for enzymes like EGFR and VEGFR-2. nih.gov Studies have shown that 2,4-disubstituted thiazoles are a common motif in many biologically active compounds. nih.gov The design process is often guided by molecular docking studies, which predict the binding mode and affinity of the designed molecules to their target protein. acs.orgresearchgate.net
Starting from the this compound scaffold, in silico methods could be used to explore a wide range of chemical modifications. For example, replacing the amino group with other functional groups or introducing substituents on the ethyl and propyl chains could lead to analogues with improved properties.
Structure-Based Design Principles for Targeted Molecular Interactions
Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. acs.org For thiazole derivatives, this approach has been successfully applied to develop inhibitors for various enzymes, including kinases and carbonic anhydrases. nih.govnih.gov
The key principle is to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a known ligand and its target. researchgate.net This information is then used to design new molecules that can form more or better interactions. For example, in the design of HDAC6/Hsp90 dual inhibitors, various aryl and heteroaryl groups, including thiazole, were incorporated to satisfy the binding requirements of both targets. acs.org
For this compound, a structure-based design approach would first require the identification of a potential biological target. Once a target is known, its 3D structure can be used to guide the modification of the thiazole scaffold to optimize its fit and interactions within the binding site. The ethyl and propyl groups, for instance, could be tailored to fit into specific hydrophobic pockets of the target protein.
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Thiazole Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comsemanticscholar.orgjocpr.com These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Numerous QSAR studies have been performed on thiazole derivatives to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. tandfonline.comnih.govresearchgate.net These studies have identified key molecular descriptors that influence the activity of these compounds. For example, descriptors related to the molecule's topology, electronic properties, and surface area have been shown to be important for the inhibitory activity of 2-aminothiazole derivatives. tandfonline.comnih.gov
A QSAR model for a series of compounds including this compound could help to identify the key structural features that contribute to a desired biological activity. For instance, the model might reveal that the size and lipophilicity of the substituents at positions 4 and 5 are critical for activity, providing valuable guidance for the design of more potent analogues. semanticscholar.org
Table 3: Common Molecular Descriptors Used in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example Descriptor | Property Encoded |
| Topological | Moreau-Broto autocorrelation (ATSC1i) | Spatial autocorrelation of a property on the molecular graph. tandfonline.comnih.gov |
| Electronic | Moran autocorrelation - lag 8 / weighted by charges (MATS8c) | Correlation of atomic charges at a specific topological distance. tandfonline.comnih.gov |
| Geometrical | RPSA (Relative Positive Surface Area) | Molecular surface area with a positive electrostatic potential. tandfonline.comnih.gov |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. semanticscholar.org |
| Steric | Molar Refractivity | A measure of the molecule's volume and polarizability. semanticscholar.org |
Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 4 Propyl Thiazol 2 Ylamine
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which impart a unique electronic character. The lone pair of electrons on the sulfur atom participates in the aromatic sextet, leading to a degree of aromaticity greater than that of corresponding oxazoles but less than that of thiophene. The nitrogen atom, being more electronegative, exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. However, the presence of the strongly electron-donating 2-amino group in 5-Ethyl-4-propyl-thiazol-2-ylamine significantly modulates this reactivity.
Electrophilic Aromatic Substitution on the Thiazole Core
The 2-amino group, being a powerful activating group, directs electrophiles primarily to the C5 position of the thiazole ring. This is due to the resonance stabilization of the cationic intermediate (the sigma complex) formed during the attack at this position. The ethyl and propyl groups at the C5 and C4 positions, respectively, also contribute to the electron density of the ring through hyperconjugation and inductive effects, further enhancing its reactivity towards electrophiles.
However, in this compound, the C5 position is already substituted with an ethyl group. Therefore, electrophilic substitution is anticipated to be less facile than in 2-aminothiazole (B372263) itself. If forced under harsh conditions, substitution might occur at the C4 position, displacing the propyl group, or potentially on the propyl or ethyl side chains, although this is less common for typical electrophilic aromatic substitution reactions.
Common electrophilic substitution reactions for activated thiazoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, bromination of 2-aminothiazoles typically occurs readily at the 5-position. Given that this position is blocked in the target molecule, alternative outcomes such as substitution on the amino group or side-chain halogenation under radical conditions are more likely.
| Reaction | Typical Reagent | Expected Outcome for 2-Aminothiazole | Predicted Outcome for this compound |
| Halogenation | Br₂ | 5-Bromo-2-aminothiazole | Reaction may be sluggish; potential for N-halogenation or side-chain halogenation. |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-aminothiazole | Ring nitration is unlikely due to steric hindrance and potential for oxidation. N-nitration is a possibility. |
| Sulfonation | H₂SO₄/SO₃ | 2-Aminothiazole-5-sulfonic acid | Ring sulfonation is sterically hindered. |
Nucleophilic Attack and Ring Opening Reactions in Thiazole Derivatives
The thiazole ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. However, quaternization of the ring nitrogen can activate the ring towards nucleophilic substitution, particularly at the C2 position. In the case of this compound, the presence of the amino group at C2 makes direct nucleophilic substitution at this position unlikely without prior transformation of the amino group.
Ring-opening reactions of thiazoles can occur under certain conditions, often catalyzed by acids or bases, or through reactions with strong nucleophiles. For instance, some 2-aminothiazoles have been reported to undergo palladium-catalyzed ring-opening/arylation/cyclization sequences to provide access to isocytosine analogues thieme-connect.comresearchgate.net. Such transformations for this compound would likely involve the initial reaction at the 2-amino group or the ring nitrogen.
Reactivity of the 2-Amine Functional Group
The 2-amino group in this compound is a versatile functional group that readily participates in a variety of reactions characteristic of primary amines, but its reactivity is also influenced by its attachment to the electron-withdrawing thiazole ring.
Acylation and Alkylation Reactions
The nitrogen atom of the 2-amino group is nucleophilic and can be readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents). This leads to the formation of the corresponding N-(5-ethyl-4-propyl-thiazol-2-yl)amides. These acylation reactions are often carried out in the presence of a base to neutralize the acid byproduct.
Alkylation of the 2-amino group can also be achieved using alkyl halides. However, the reaction can be complex, as alkylation can also occur on the ring nitrogen atom (N3), leading to the formation of thiazolium salts wikipedia.org. The regioselectivity of alkylation (N-alkylation vs. ring alkylation) can often be controlled by the reaction conditions, such as the choice of solvent and base. In the presence of a strong base, deprotonation of the amino group can favor N-alkylation.
| Reaction | Reagent | Product Type |
| Acylation | Acetyl chloride | N-(5-Ethyl-4-propyl-thiazol-2-yl)acetamide |
| Alkylation | Methyl iodide | 2-(Methylamino)-5-ethyl-4-propyl-thiazole and/or 3-Methyl-5-ethyl-4-propyl-2-iminothiazoline |
Condensation and Cyclization Reactions Involving the Amino Group
The 2-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be valuable intermediates for further synthetic transformations.
Furthermore, the bifunctional nature of 2-aminothiazoles, possessing both a nucleophilic amino group and a reactive thiazole ring, makes them excellent precursors for the synthesis of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole derivatives. Similarly, domino alkylation-cyclization reactions with propargyl bromides can yield substituted 2-aminothiazoles mdpi.com. Condensation with chloroformylsulfur chloride can lead to fused 1,2,4-thiadiazolones youtube.com.
Reactivity and Transformations of the Ethyl and Propyl Substituents
The ethyl and propyl groups on the thiazole ring are generally less reactive than the thiazole core and the amino group. However, under specific conditions, they can undergo transformations.
The hydrogen atoms on the carbon atoms adjacent to the thiazole ring (the benzylic-like positions) are activated towards free-radical reactions due to the resonance stabilization of the resulting radical by the aromatic ring. Therefore, side-chain halogenation of the ethyl and propyl groups can be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.
Oxidation of the alkyl side chains can also be accomplished using strong oxidizing agents. For instance, potassium permanganate (KMnO₄) could potentially oxidize the ethyl and propyl groups to the corresponding carboxylic acids, although the thiazole ring itself might also be susceptible to oxidation under harsh conditions.
Exploration of Molecular Interactions through Mechanistic Probes
Receptor Ligand Binding Investigations and Modulatory Effects
Similarly, the public scientific domain lacks any information on the receptor ligand binding profile of this compound. There are no published studies that have explored its ability to bind to any known biological receptors or its potential modulatory effects on receptor function. As a result, data tables summarizing binding affinities (e.g., Ki or Kd values) or functional assay results are not available.
Spectroscopic and Advanced Characterization Methodologies in Thiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 5-Ethyl-4-propyl-thiazol-2-ylamine, NMR analysis would confirm the connectivity of the ethyl and propyl groups to the thiazole (B1198619) ring and the position of the amino group.
In the ¹H NMR spectrum, the protons of the amino group (-NH₂) are expected to appear as a broad singlet. universalprint.org The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the thiazole ring and a triplet for the terminal methyl protons (-CH₃). Similarly, the propyl group would show a triplet for the methylene protons attached to the ring, a sextet for the central methylene group, and a triplet for its terminal methyl protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| -NH₂ | ~7.0 (broad s) | Singlet | C2 (C-NH₂) | ~169 |
| Propyl -CH₂- (at C4) | ~2.5 | Triplet | C4 (C-propyl) | ~150-155 |
| Ethyl -CH₂- (at C5) | ~2.7 | Quartet | C5 (C-ethyl) | ~110-115 |
| Propyl -CH₂- | ~1.6 | Sextet | Propyl -CH₂- (at C4) | ~30 |
| Ethyl -CH₃ | ~1.2 | Triplet | Ethyl -CH₂- (at C5) | ~23 |
| Propyl -CH₃ | ~0.9 | Triplet | Propyl -CH₂- | ~22 |
| Ethyl -CH₃ | ~14 | |||
| Propyl -CH₃ | ~13 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₈H₁₄N₂S), the molecular weight is 170.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this weight.
The fragmentation of 2-aminothiazole (B372263) derivatives is often specific and can aid in structural confirmation. semanticscholar.org The fragmentation of this compound would likely be initiated by characteristic cleavages of the alkyl side chains and the thiazole ring itself. Common fragmentation pathways include:
Alpha-cleavage: The bonds adjacent to the heteroatoms (N and S) and the aromatic ring are susceptible to cleavage. For the ethyl and propyl groups, this can lead to the loss of methyl (•CH₃, 15 Da) and ethyl (•C₂H₅, 29 Da) radicals, respectively.
Ring Cleavage: The thiazole ring can undergo fragmentation, often involving the loss of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (CH₂S). researchgate.net The fragmentation patterns of thiazoles are highly dependent on the nature and position of their substituents. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 170 | [C₈H₁₄N₂S]⁺ | Molecular Ion (M⁺) |
| 155 | [M - CH₃]⁺ | Loss of methyl radical from ethyl or propyl group |
| 141 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl group |
| 127 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 114 | [C₅H₆N₂S]⁺ | Loss of C₄H₈ (from both alkyls) or ring fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, alkyl groups, and thiazole ring structure.
Key expected absorptions for 2-aminothiazole derivatives include: universalprint.orgresearchgate.net
N-H Stretching: The primary amine (-NH₂) group typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and propyl groups are expected in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1500-1620 cm⁻¹ region. universalprint.orgscirp.orgmdpi.com
N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1600 cm⁻¹.
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are generally found in the fingerprint region, often around 700-800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for 2-Aminothiazole Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |
| 3250 - 3350 | N-H Symmetric Stretch | Primary Amine (-NH₂) |
| 2850 - 2960 | C-H Stretch | Alkyl (Ethyl, Propyl) |
| ~1620 | N-H Bend | Primary Amine (-NH₂) |
| 1500 - 1580 | C=N Stretch | Thiazole Ring |
| 1450 - 1500 | C=C Stretch | Thiazole Ring |
| ~750 | C-S Stretch | Thiazole Ring |
Data compiled from studies on various 2-aminothiazole derivatives. universalprint.orgresearchgate.netmdpi.com
X-ray Diffraction for Solid-State Conformation and Crystal Packing Analysis
X-ray diffraction (XRD) on a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related 2-aminothiazole structures reveals common packing motifs. researchgate.netmdpi.comacs.org
Table 4: Common Crystallographic Features in 2-Aminothiazole Derivatives
| Parameter | Common Observation |
|---|---|
| Crystal System | Monoclinic, Triclinic |
| Space Group | P2₁/c, P-1 are common |
| Dominant Intermolecular Interaction | N-H···N hydrogen bonding |
| Common Supramolecular Motifs | Centrosymmetric dimers, linear chains |
| Other Interactions | π–π stacking, C-H···π interactions |
Chromatographic Techniques for Purity Assessment, Isolation, and Quantification (e.g., HPLC, GC)
Chromatographic techniques are essential for verifying the purity of a synthesized compound, isolating it from reaction mixtures, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose.
A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. sielc.com Separation would be achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, typically a mixture of acetonitrile or methanol and water, often with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape. acs.org Detection is commonly performed using a UV detector, as the thiazole ring possesses a chromophore.
Gas chromatography could also be employed, particularly when coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. dnu.dp.uaresearchgate.net The choice of a non-polar or medium-polarity capillary column would be appropriate. The volatility and thermal stability of the compound would determine the optimal GC conditions. These methods are crucial for determining the purity profile and identifying any potential impurities or byproducts from the synthesis. researchgate.net
Table 5: Example Chromatographic Conditions for Analysis of Thiazole Derivatives
| Parameter | HPLC Method Example | GC Method Example |
|---|---|---|
| Technique | Reversed-Phase HPLC | Gas Chromatography |
| Stationary Phase | C18 (Octadecylsilane) | 5% Phenyl Polysiloxane (e.g., DB-5) |
| Mobile Phase / Carrier Gas | Acetonitrile : Water with 0.1% Formic Acid | Helium or Nitrogen |
| Elution / Temperature Program | Gradient or Isocratic | Temperature ramp (e.g., 100°C to 250°C) |
| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Application | Purity assessment, Quantification | Purity assessment, Impurity identification (GC-MS) |
Future Research Directions and Emerging Themes in Thiazol 2 Ylamine Chemistry
Development of Novel and Efficient Synthetic Routes for Complex Thiazole (B1198619) Architectures
The synthesis of polysubstituted thiazoles like 5-Ethyl-4-propyl-thiazol-2-ylamine is a cornerstone of heterocyclic chemistry. The classical Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides, remains a prominent method. wikipedia.orgmdpi.com For the target molecule, this would likely involve the reaction of 2-bromo-3-hexanone with thiourea (B124793).
However, modern synthetic chemistry is continually striving for more efficient, greener, and versatile methodologies. nih.gov Future research could focus on developing novel synthetic pathways to complex thiazole architectures. This includes the exploration of one-pot, multi-component reactions (MCRs) which offer the advantage of combining several reaction steps without isolating intermediates, thus saving time, resources, and reducing waste. mdpi.comacs.org
Furthermore, the application of innovative techniques such as microwave-assisted and ultrasound-promoted synthesis could significantly accelerate reaction times and improve yields. mdpi.comnih.gov The development of catalytic systems, for instance, using copper or palladium, for direct C-H arylation or other cross-coupling reactions on the thiazole ring would enable the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a diverse library of analogues. organic-chemistry.org
| Synthetic Strategy | Description | Potential Advantages |
| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thioamide. chemicalbook.com | Well-established, reliable for many substituted thiazoles. |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. acs.org | Increased efficiency, reduced waste, operational simplicity. |
| Microwave/Ultrasound-Assisted Synthesis | Using microwave or ultrasound energy to accelerate reactions. mdpi.comnih.gov | Shorter reaction times, often higher yields, improved energy efficiency. |
| Catalytic C-H Functionalization | Direct introduction of functional groups at C-H bonds of the thiazole ring. organic-chemistry.org | High atom economy, allows for late-stage diversification. |
Application of Advanced Computational Methods for Predictive Modeling and Materials Discovery
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before their synthesis. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the molecule. rsc.org This can provide insights into its stability, reactivity, and potential for forming hydrogen bonds or other non-covalent interactions, which are crucial for its biological activity or material properties.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. rsc.orgacs.org This is particularly relevant given that many thiazole derivatives exhibit potent biological activities. nih.govnih.gov For instance, by docking the molecule into the active sites of known drug targets, researchers can prioritize which biological assays to perform, saving significant time and resources.
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives behave in a biological environment, assessing the stability of ligand-protein complexes over time. nih.govrsc.org These computational approaches are invaluable for the rational design of new materials and for guiding the synthesis of novel, targeted therapeutic agents.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. rsc.org |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. rsc.orgacs.org |
| Molecular Dynamics (MD) Simulations | Assessment of the dynamic stability of ligand-protein complexes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |
| ADME/T Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov |
Exploration of New Chemical Transformations of Substituted Thiazoles
The thiazole ring is a versatile scaffold that can undergo a variety of chemical transformations. wikipedia.org Future research on this compound could explore new ways to functionalize the thiazole core, leading to the creation of novel derivatives with unique properties.
The 2-amino group is a key functional handle that can be readily acylated, alkylated, or used to form ureas and thioureas, allowing for the introduction of a wide range of substituents. mdpi.com The thiazole ring itself can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing alkyl groups. C-H activation and cross-coupling reactions offer modern and efficient ways to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole ring. organic-chemistry.org
Furthermore, the thiazole ring can participate in cycloaddition reactions, although this often requires high temperatures due to its aromatic stability. wikipedia.org Investigating milder conditions for such reactions could lead to the synthesis of novel fused heterocyclic systems with interesting three-dimensional structures. The oxidation of the nitrogen or sulfur atoms in the thiazole ring can also be explored to generate thiazole N-oxides or sulfoxides, which may exhibit altered reactivity and biological activity. wikipedia.org
Design of Targeted Chemical Probes for Fundamental Biological Investigations
Given the prevalence of the thiazole scaffold in biologically active molecules, this compound could serve as a starting point for the design of targeted chemical probes. nih.govdoaj.org These probes are essential tools for studying fundamental biological processes.
By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound core, researchers could create probes to visualize the localization of the molecule within cells or to identify its binding partners. For example, a fluorescently labeled version could be used in high-content screening to identify compounds that disrupt a particular cellular process.
Furthermore, the development of photo-affinity probes, where a photoreactive group is incorporated into the molecule, would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for target identification and validation. The design and synthesis of such probes based on the this compound scaffold could significantly contribute to our understanding of the molecular mechanisms underlying various diseases. doaj.org
| Probe Type | Potential Application |
| Fluorescent Probes | Cellular imaging, high-content screening, and fluorescence polarization assays. rsc.org |
| Biotinylated Probes | Affinity purification of target proteins, pull-down assays. |
| Photo-affinity Probes | Covalent labeling and identification of target proteins. |
| Clickable Probes | Probes containing an azide (B81097) or alkyne group for bio-orthogonal ligation. doaj.org |
Q & A
Q. What are the established synthetic routes for 5-Ethyl-4-propyl-thiazol-2-ylamine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, thioglycolic acid can react with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to form thiazole derivatives under reflux in 1,4-dioxane with piperidine catalysis . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (80–120°C), and stoichiometric ratios. Yield improvements are achieved through factorial design experiments, where variables like catalyst concentration and reaction time are systematically varied .
Table 1 : Representative Synthesis Conditions
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiourea + α-bromoketone | Ethanol/H2O | Piperidine | 80 | 65–75 | |
| 2-Aminothiophene derivative | 1,4-Dioxane | None | 110 | 50–60 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for thiazole protons (δ 6.8–7.5 ppm) and alkyl substituents (e.g., ethyl: δ 1.2–1.4 ppm; propyl: δ 0.9–1.1 ppm). Coupling patterns confirm regiochemistry .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 199.12 for C8H14N2S) .
- IR : Identify N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .
Q. How is the biological activity of thiazole derivatives like this compound screened?
- Methodological Answer : Cytotoxicity assays using human cancer cell lines (e.g., MCF-7, HEPG-2) involve:
- SRB Assay : Cells treated with 10–100 µM compound for 48 hrs, followed by sulforhodamine B staining to quantify cell viability .
- Dose-Response Curves : IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism). Normal fibroblast cells (WI-38) serve as controls to assess selectivity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve the synthesis efficiency of this compound?
- Methodological Answer : A 2^k factorial design evaluates critical parameters:
- Factors : Catalyst loading (0–5 mol%), temperature (70–110°C), solvent ratio (EtOH:H2O = 1:1 to 3:1).
- Response Variables : Yield, purity (HPLC).
- Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy increases yield by 15%). Central Composite Designs (CCD) further optimize non-linear relationships .
Q. How to resolve contradictions in spectral data interpretation for thiazole derivatives?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping alkyl signals) are addressed via:
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions.
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), solubility (LogS = -3.2), and CYP450 inhibition. High gastrointestinal absorption (95%) is predicted due to moderate polarity .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase, PDB ID: 1M17). Docking scores (< -7.0 kcal/mol) suggest potential anticancer activity .
Data Contradiction Analysis
Table 2 : Conflicting Reports on Thiazole Derivative Bioactivity
Resolution : Standardize assay protocols (e.g., 5% FBS, 48-hr exposure) and validate mechanisms using siRNA knockdowns or western blotting.
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
